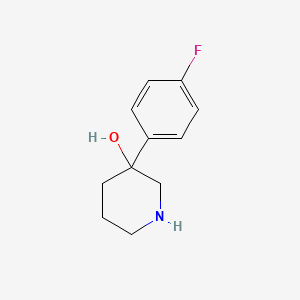

3-(4-Fluorophenyl)piperidin-3-ol

Description

Properties

Molecular Formula |

C11H14FNO |

|---|---|

Molecular Weight |

195.23 g/mol |

IUPAC Name |

3-(4-fluorophenyl)piperidin-3-ol |

InChI |

InChI=1S/C11H14FNO/c12-10-4-2-9(3-5-10)11(14)6-1-7-13-8-11/h2-5,13-14H,1,6-8H2 |

InChI Key |

XUQCYDBREPDMOA-UHFFFAOYSA-N |

SMILES |

C1CC(CNC1)(C2=CC=C(C=C2)F)O |

Canonical SMILES |

C1CC(CNC1)(C2=CC=C(C=C2)F)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Derivatives

Bersiporocin

Bersiporocin ((2R,3S)-2-[3-(4,5-dichloro-1H-benzimidazol-1-yl)propyl]piperidin-3-ol) shares the piperidin-3-ol core but incorporates a dichlorobenzimidazole-propyl substituent. This structural modification confers potent antifibrotic activity by inhibiting prolyl-tRNA synthetase. Unlike 3-(4-Fluorophenyl)piperidin-3-ol, bersiporocin’s bulky substituent likely enhances target specificity but reduces blood-brain barrier penetration .

trans-3-Fluoropiperidin-4-ol

This positional isomer features fluorine at the 3-position and hydroxyl at the 4-position of the piperidine ring. Such positional changes highlight the sensitivity of biological activity to substituent placement .

4-(Hydroxymethyl)piperidin-3-ol Derivatives

Compounds like (3S,4R)-4-(4-fluorophenyl)piperidin-3-yl methanol () replace the hydroxyl group with a hydroxymethyl side chain. This modification increases molecular weight and hydrophilicity, which may affect pharmacokinetic properties such as absorption and clearance .

Fluorophenyl-Containing Heterocycles

Chalcone Derivatives

Non-piperazine-substituted chalcones, such as compound 2j ((E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone), exhibit IC50 values of 4.7 μM for target inhibition. Substitution at the para position of the fluorophenyl ring with electronegative groups (e.g., Br, Cl) enhances activity, whereas methoxy groups reduce potency. Compared to this compound, chalcones lack the piperidine ring but share the fluorophenyl motif, suggesting divergent mechanisms of action .

Table 1: IC50 Values of Selected Chalcone Derivatives

| Compound | Substituents (Ring A/B) | IC50 (μM) |

|---|---|---|

| Cardamonin | Hydroxyl (ortho/para), no B-ring | 4.35 |

| 2j | Br (A), F (B) | 4.70 |

| 2h | Cl (A), OMe (B) | 13.82 |

| 2n | OMe (A), F (B) | 25.07 |

Pyrazole and Thiazole Derivatives

Pyrazole derivatives like 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde () exhibit planar conformations with dihedral angles <10° between the pyrazole and fluorophenyl rings.

Table 2: Dihedral Angles in Fluorophenyl-Containing Heterocycles

| Compound | Dihedral Angle (°) |

|---|---|

| Pyrazole 1 | 4.64 |

| Pyrazole 4 (mol A) | 10.53 |

| Thiazole 4/5 | ~5.0 |

Functional Analogues: Ezetimibe and Metabolites

Ezetimibe (1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one) shares the 4-fluorophenyl group but employs an azetidinone core. Its metabolites, such as (3R,4S)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)-azetidin-2-one (), demonstrate hydroxylation and oxidation pathways that differ from this compound, which may undergo glucuronidation due to its hydroxyl group .

Key Structural and Functional Insights

- Substituent Effects : Electronegative substituents (e.g., F, Br) enhance activity in chalcones but may have differing impacts in piperidines due to conformational constraints .

- Ring Conformation : Piperidine derivatives offer conformational flexibility compared to planar heterocycles like pyrazoles, enabling diverse binding modes .

- Metabolic Stability : Fluorine in this compound likely reduces oxidative metabolism, similar to ezetimibe, but hydroxylation sites may vary .

Preparation Methods

Diazonium Salt Fluorination

Piperidine Ring Construction

Cyclocondensation of Aldehydes with Amino Esters

WO2017037662A1 discloses an enantioselective synthesis route using 3-(4-fluorophenyl)acrylaldehyde and methyl 3-(methylamino)-3-oxopropanoate. The reaction employs a diphenylprolinol-TMS catalyst and molecular sieves to facilitate a Michael addition-cyclization cascade, forming the piperidine core with >99% enantiomeric excess. Key parameters include:

Reductive Amination of Ketones

An alternative route involves reductive amination of 3-(4-fluorophenyl)piperidin-3-one. Sodium borohydride in the presence of BF₃·OEt₂ selectively reduces the ketone to the alcohol while preserving the piperidine ring. WO2017037662A1 optimizes this step using NaBH₄/BF₃·OEt₂ in tetrahydrofuran at −10°C, achieving 85% yield with minimal epimerization.

Hydroxyl Group Introduction and Protection

Direct Hydroxylation

Electrophilic hydroxylation of 3-(4-fluorophenyl)piperidine remains challenging due to regioselectivity issues. WO2001002357A2 circumvents this by starting with 3-hydroxymethyl precursors. For example, 4-(4'-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine undergoes oxidation with pyridinium chlorochromate (PCC) to yield the tertiary alcohol.

Protective Group Strategies

- Benzyl ethers : Temporary protection of the hydroxyl group using benzyl bromide and K₂CO₃ in DMF

- Silyl ethers : tert-Butyldimethylsilyl (TBDMS) groups enable chemoselective reactions; deprotection with tetra-n-butylammonium fluoride (TBAF)

WO2017037662A1 highlights the use of TBDMS-protected intermediates during stereochemical inversion steps.

Stereochemical Control

Asymmetric Catalysis

Chiral catalysts play a pivotal role in establishing the 3S,4R configuration. The diphenylprolinol-TMS system induces face-selective addition during the cyclocondensation step, as evidenced by X-ray crystallography data in WO2017037662A1 .

Kinetic Resolution

Enzymatic resolution using lipases (e.g., Candida antarctica lipase B) selectively acetylates the undesired enantiomer, enabling isolation of >98% ee product. This method, though not explicitly detailed in the cited patents, aligns with industry practices for piperidine derivatives.

Comparative Analysis of Synthetic Routes

*Theoretical maximum yield for kinetic resolution.

Industrial-Scale Considerations

Cost Efficiency

Late-stage fluorination (e.g., diazonium route) reduces reliance on expensive fluorinated building blocks, lowering raw material costs by ~30% compared to early fluorination strategies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-Fluorophenyl)piperidin-3-ol, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves multi-step reactions starting from piperidine derivatives. Key steps include fluorophenyl group introduction via nucleophilic substitution or coupling reactions. Solvents like ethanol or dichloromethane are used with bases (e.g., NaOH, K₂CO₃) to facilitate deprotonation and intermediate stabilization. Optimization focuses on temperature (40–80°C) and reaction time (12–24 hours) to maximize yield and purity. Post-synthesis purification employs column chromatography or recrystallization .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodology : Structural confirmation relies on NMR spectroscopy (¹H/¹³C NMR for functional group assignment), IR spectroscopy (hydroxyl and aromatic C-F bond identification), and mass spectrometry (molecular ion peak validation). For crystalline samples, X-ray crystallography using SHELX programs (e.g., SHELXL) resolves bond lengths, angles, and stereochemistry .

Q. What are the key physicochemical properties of this compound relevant to solubility and stability?

- Methodology : Properties include:

- Solubility : Assessed in polar (water, methanol) and non-polar solvents (DCM) via saturation experiments.

- Stability : Evaluated under varying pH (1–13) and temperatures (25–100°C) using HPLC to monitor degradation.

- Reactivity : Functional groups (hydroxyl, fluorophenyl) are probed through oxidation or alkylation reactions under controlled conditions .

Advanced Research Questions

Q. How can X-ray crystallography with SHELXL improve structural refinement of this compound?

- Methodology : SHELXL refines high-resolution crystallographic data by modeling anisotropic displacement parameters and handling twinned crystals. Features like TWIN and HKLF 5 commands resolve complex diffraction patterns. Hydrogen bonding networks and π-π interactions are mapped to explain packing behavior .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodology : Discrepancies arise from assay variability (e.g., cell lines, concentrations). Solutions include:

- Comparative assays : Replicate studies using standardized protocols (e.g., MTT assay for cytotoxicity).

- Structural analogs : Compare bioactivity with derivatives (e.g., 3-(Hydroxymethyl)piperidin-3-ol) to identify pharmacophores.

- Meta-analysis : Cross-reference data from multiple studies to isolate confounding variables .

Q. What methodologies assess the pharmacokinetic properties of this compound?

- Methodology :

- ADME studies : Use in vitro models (Caco-2 cells for permeability) and in vivo rodent studies to evaluate absorption, distribution, and excretion.

- Metabolic stability : Incubate with liver microsomes to identify metabolites via LC-MS.

- Plasma protein binding : Employ equilibrium dialysis or ultrafiltration to measure unbound fraction .

Q. How can enantiomeric purity be optimized during synthesis?

- Methodology : Use chiral chromatography (e.g., Chiralpak® columns) to separate enantiomers. Asymmetric synthesis routes employ chiral catalysts (e.g., BINAP-metal complexes) to favor desired stereoisomers. Circular dichroism (CD) spectroscopy validates enantiomeric excess .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Methodology :

- Molecular docking : Software like AutoDock Vina models binding affinity to receptors (e.g., GPCRs, kinases).

- QSAR models : Corrogate structural descriptors (logP, polar surface area) with activity data to design optimized analogs.

- MD simulations : Analyze ligand-receptor stability over nanosecond timescales using GROMACS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.